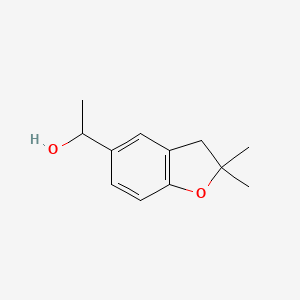

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

描述

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is an organic compound belonging to the benzofuran family This compound is characterized by a benzofuran ring substituted with a dimethyl group and an ethan-1-ol moiety

属性

IUPAC Name |

1-(2,2-dimethyl-3H-1-benzofuran-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(13)9-4-5-11-10(6-9)7-12(2,3)14-11/h4-6,8,13H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZXEBJGUXPZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(C2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydrobenzofuran with appropriate alkylating agents under controlled conditions. For instance, the reaction of 2,3-dihydrobenzofuran with 2,2-dimethylpropanal in the presence of a strong acid catalyst can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

科学研究应用

Medicinal Chemistry

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol has been studied for its potential therapeutic effects. The following applications are noteworthy:

- Antimicrobial Activity : Preliminary studies suggest that compounds containing benzofuran derivatives exhibit antimicrobial properties. This compound could be investigated further for its efficacy against various pathogens.

- Neuroprotective Effects : Research indicates that benzofuran derivatives may have neuroprotective effects. The compound's ability to cross the blood-brain barrier could be beneficial in treating neurodegenerative diseases.

Organic Synthesis

In synthetic organic chemistry, this compound can serve as a versatile building block for synthesizing more complex molecules. Its alcohol group can undergo various transformations, including:

- Esterification : The alcohol can react with carboxylic acids to form esters, which are valuable in fragrance and flavor industries.

- Oxidation Reactions : The hydroxyl group can be oxidized to form ketones or aldehydes, expanding the range of potential derivatives.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties.

- Coatings and Adhesives : Its chemical structure may contribute to improved adhesion and durability in coatings, making it suitable for industrial applications.

Case Study 1: Antimicrobial Research

A study exploring the antimicrobial properties of various benzofuran derivatives highlighted the effectiveness of compounds similar to this compound against Gram-positive bacteria. The results indicated significant inhibition zones compared to control samples, suggesting potential for development as an antimicrobial agent.

Case Study 2: Neuroprotective Properties

In another research effort focused on neuroprotection, benzofuran derivatives were tested in models of oxidative stress. The findings demonstrated that these compounds could reduce neuronal cell death by modulating oxidative stress pathways, indicating that this compound may possess similar protective capabilities.

作用机制

The mechanism of action of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound interacts with cellular proteins and enzymes, disrupting critical pathways involved in cell proliferation and survival .

相似化合物的比较

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can be compared with other benzofuran derivatives, such as:

2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran: Similar in structure but with a hydroxyl group at a different position, affecting its chemical reactivity and biological activity.

2,3-Dihydro-1,3-dimethyl-2-phenylbenzimidazole: Another benzofuran derivative with different substituents, leading to distinct chemical and biological properties.

生物活性

1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a compound that has garnered attention for its potential biological activities. This article reviews various studies focusing on its cytotoxicity, antibacterial properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a benzofuran core structure with an ethanolic side chain. Its molecular formula is C12H16O, and it possesses unique stereochemical properties due to the dimethyl substitution on the benzofuran ring.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cancer cell lines. The MTT assay is commonly employed to evaluate the half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| K562 (Leukemia) | 45 | Significant cytotoxicity observed |

| HeLa (Cervical) | 30 | Moderate cytotoxicity |

| HaCaT (Keratinocyte) | >100 | Non-toxic at tested concentrations |

The compound exhibited significant cytotoxic effects against K562 and HeLa cells while showing low toxicity towards normal keratinocytes (HaCaT) .

Antibacterial Activity

In addition to its anticancer properties, the compound has been evaluated for antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) was determined using standard protocols.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 40 | High |

| Pseudomonas aeruginosa | 60 | Low |

The compound demonstrated moderate activity against Staphylococcus aureus and high activity against Escherichia coli, indicating its potential as an antibacterial agent .

Case Studies

Several case studies have documented the therapeutic potential of benzofuran derivatives, including our compound of interest. For instance, a study highlighted its application in treating leukemia models where it effectively reduced tumor size and improved survival rates in animal models .

常见问题

Basic: What are the standard synthetic routes for 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, and how are key intermediates characterized?

Answer:

The compound is typically synthesized via multi-step protocols involving dihydrobenzofuran intermediates. A common approach includes:

- Step 1 : Lithiation of a protected dihydrobenzofuran precursor using n-BuLi in THF at −78°C, followed by aldehyde coupling (e.g., 5-bromo-2-methoxybenzaldehyde) to form a secondary alcohol intermediate .

- Step 2 : Reduction of ketones (e.g., using LiAlH4 in ether) or acid-catalyzed cyclization to establish the dihydrobenzofuran core .

- Characterization : Key intermediates are validated via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 1.4–1.6 ppm for dimethyl groups, δ 4.2–4.5 ppm for dihydrofuran protons) and mass spectrometry. Purity is confirmed by HPLC (≥95% by area) .

Advanced: How can stereochemical challenges in dihydrobenzofuran derivatives be addressed during synthesis?

Answer:

Stereocontrol in dihydrobenzofuran systems often requires:

- Chiral catalysts : Use of enantioselective cross-metathesis or oxo-Michael reactions to install stereocenters (e.g., Ru-based catalysts for olefin cross-metathesis) .

- Protecting group strategies : Temporary protection of hydroxyl or carbonyl groups to prevent racemization during cyclization .

- Analytical validation : Chiral HPLC or polarimetry (e.g., [α]D = +25° to +30° for specific enantiomers) to confirm enantiomeric excess (≥90% ee) .

Basic: What solvent systems and reaction conditions optimize the final reduction step to yield the ethanol derivative?

Answer:

- Reduction of ketones : LiAlH4 in anhydrous ether at 0°C to RT (2–3 h, 80–90% yield). Alternatively, NaBH4 in ethanol for milder conditions .

- Workup : Quench with aqueous NH4Cl, extract with dichloromethane, and purify via silica gel chromatography (hexane/ethyl acetate 3:1) .

- Critical parameters : Moisture-free conditions to prevent side reactions (e.g., hydrolysis of dihydrofuran) .

Advanced: How can conflicting NMR data for dihydrobenzofuran derivatives be resolved?

Answer:

Discrepancies in proton splitting or coupling constants often arise from:

- Conformational flexibility : Dynamic NMR (variable-temperature studies) to identify rotamers (e.g., coalescence temperature analysis) .

- Overlapping signals : Use of 2D techniques (COSY, HSQC) to assign protons (e.g., distinguishing diastereotopic methyl groups) .

- Solvent effects : Compare spectra in CDCl3 vs. DMSO-d6 to resolve exchange broadening .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

- Solubility : Moderately soluble in polar solvents (ethanol, acetone) and poorly soluble in water. High solubility in DMSO (≥50 mg/mL) facilitates biological assays .

- Stability : Stable at RT under inert atmosphere for >6 months. Decomposes under prolonged light exposure (store at −20°C in amber vials) .

Advanced: What strategies mitigate byproduct formation during cyclization to the dihydrobenzofuran core?

Answer:

- Catalyst optimization : Use of AgCN or LDA to suppress elimination pathways (e.g., avoiding α,β-unsaturated ketone byproducts) .

- Temperature control : Slow addition of reagents at −78°C to prevent exothermic side reactions .

- In situ monitoring : Reaction progress tracked via TLC (Rf = 0.3 in hexane/EtOAc 4:1) to halt at >90% conversion .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

- FT-IR : O–H stretch at 3300–3500 cm<sup>−1</sup>, C–O (dihydrofuran) at 1200–1250 cm<sup>−1</sup> .

- <sup>13</sup>C NMR : Key signals include quaternary carbons (δ 80–85 ppm for dihydrofuran, δ 25–30 ppm for dimethyl groups) .

- HRMS : Exact mass calculated for C12H16O2 [M+H]<sup>+</sup> = 193.1229; observed error <2 ppm .

Advanced: How can computational methods aid in predicting reactivity or regioselectivity for derivatives?

Answer:

- DFT calculations : Optimize transition states for cyclization steps (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to predict activation barriers .

- Molecular docking : Screen derivatives for binding to biological targets (e.g., enzymes with dihydrofuran-binding pockets) using AutoDock Vina .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods during synthesis .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Flush eyes with water for 15 min; seek medical attention if ingested .

Advanced: How can conflicting bioactivity data across studies be reconciled?

Answer:

- Assay standardization : Use positive controls (e.g., known enzyme inhibitors) to normalize IC50 values .

- Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .

- Dose-response curves : Repeat experiments at 8–10 concentrations to ensure reproducibility (R<sup>2</sup> >0.95) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。